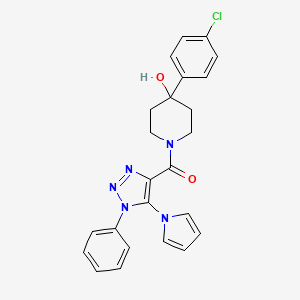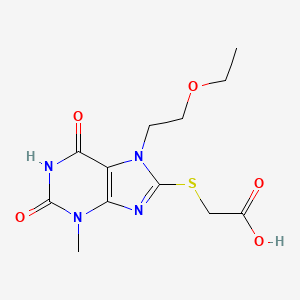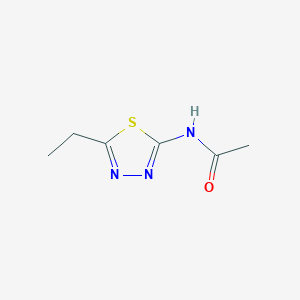
(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Synthesis
The compound's crystal structure and synthesis have been extensively studied to understand its chemical properties and potential applications. For instance, Revathi et al. (2015) described the crystal structure of an adduct related to this compound, highlighting the dihedral angles and intermolecular hydrogen bonds that contribute to its stability and reactivity. This study provides foundational knowledge for exploring the compound's applications in materials science and pharmaceuticals (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Antifungal Activity
Lv et al. (2013) explored the antifungal activity of novel derivatives, including structures similar to the queried compound. Their preliminary study of the structure-activity relationship revealed that certain phenyl substituents, such as 4-chlorophenyl, significantly influence antifungal activity. This research suggests potential applications in developing new antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Biological Evaluation and Docking Studies
Research on novel pyrazoline derivatives, including those related to the specified compound, has shown promising anti-inflammatory and antibacterial activities. Studies like those conducted by Ravula et al. (2016) demonstrate the compound's potential in medicinal chemistry, particularly in designing new therapeutic agents with improved biological profiles. Molecular docking studies complement these findings by predicting the compounds' interactions with biological targets, further underscoring their pharmaceutical applications (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Molecular Docking and Antimicrobial Activity
The synthesis and molecular docking studies of compounds structurally related to the queried chemical have been linked to antimicrobial activities. Sivakumar et al. (2021) combined spectroscopic and quantum chemical analyses with molecular docking to assess antimicrobial potential, providing insight into how such compounds could be optimized for treating bacterial and fungal infections (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Synthesis and Characterization for Medicinal Chemistry
Further research into the synthesis and structural characterization of derivatives, including pyrrole and triazole rings, highlights the compound's significance in drug design and development. These studies lay the groundwork for developing new therapeutic agents targeting various diseases, from infectious diseases to cancer, through the synthesis of novel derivatives with potential biological activities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-phenyl-5-pyrrol-1-yltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c25-19-10-8-18(9-11-19)24(32)12-16-29(17-13-24)23(31)21-22(28-14-4-5-15-28)30(27-26-21)20-6-2-1-3-7-20/h1-11,14-15,32H,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDBKKCWTLUHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2640666.png)


![2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2640671.png)

![1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2640673.png)


![3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2640676.png)
![(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2640677.png)
![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/no-structure.png)
